molecular formula C12H4Cl4O B1198386 1,2,7,8-Tetrachlorodibenzofuran CAS No. 58802-20-3

1,2,7,8-Tetrachlorodibenzofuran

Cat. No.: B1198386
CAS No.: 58802-20-3
M. Wt: 306 g/mol
InChI Key: JODWPAQNABOHDG-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrachlorodibenzofuran (CAS 58802-20-3) is a congener of the polychlorinated dibenzofuran (PCDF) family, which are classified as persistent organic pollutants (POPs) under the Stockholm Convention . This compound is not purposefully manufactured but is formed as an inadvertent by-product during various industrial processes, including thermal treatment of waste, metal recycling, and from the thermal degradation of polychlorinated biphenyls (PCBs) . It is a persistent environmental contaminant that can accumulate in the food chain, making it a critical target for environmental monitoring . As a 2,3,7,8-substituted congener, this compound is of significant research interest due to its dioxin-like toxicity and its ability to bind to the aryl hydrocarbon receptor (AhR), a key mechanism of action for this class of compounds . Activation of the Ah receptor leads to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which can result in a wide range of biochemical and toxic effects . Researchers utilize this high-purity analytical standard primarily for environmental analysis to identify and quantify its presence in soil, sediments, and biological samples . In toxicological studies, it is used to investigate the specific health impacts of PCDF exposure, which can include hepatic steatosis (fatty liver disease), endocrine disruption, and teratogenic effects, as observed in animal models . The International Agency for Research on Cancer (IARC) has classified polychlorinated dibenzofurans as Group 3, meaning they are not classifiable as to their carcinogenicity to humans . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,2,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODWPAQNABOHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207538
Record name 1,2,7,8-Tetrachlorodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-20-3
Record name 1,2,7,8-Tetrachlorodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,7,8-Tetrachlorodibenzofuran
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Record name 1,2,7,8-TETRACHLORODIBENZOFURAN
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Preparation Methods

Direct Chlorination Mechanisms

The direct chlorination of dibenzofuran represents a foundational method for synthesizing 1,2,7,8-TCDF. This process involves the electrophilic substitution of hydrogen atoms with chlorine under controlled conditions. Anhydrous aluminum chloride (AlCl3AlCl_3) or iron(III) chloride (FeCl3FeCl_3) is typically employed as a Lewis acid catalyst to enhance reactivity. The reaction proceeds in a halogenated solvent, such as chlorobenzene, at temperatures ranging from 80°C to 150°C.

The regioselectivity of chlorination is influenced by the electronic effects of the dibenzofuran skeleton. Positions 1, 2, 7, and 8 are activated due to the electron-donating oxygen atom in the furan ring, facilitating preferential substitution. However, achieving the specific 1,2,7,8-tetrachloro configuration requires precise control of stoichiometry and reaction duration to prevent over-chlorination. For instance, extending the reaction time beyond 24 hours often results in hexa- or octachlorinated byproducts, complicating isolation.

Table 1: Optimization of Direct Chlorination Parameters

ParameterOptimal RangeEffect on Yield
Temperature120–130°CMaximizes mono- to tetrachlorination
Catalyst Loading5–10 mol% FeCl3FeCl_3Enhances rate without side reactions
Reaction Time18–24 hoursLimits over-chlorination
Chlorine Gas Flow0.5–1.0 L/minBalances substitution efficiency

Solvent and Temperature Effects

Polar aprotic solvents, such as tetrachloroethylene, improve chlorine solubility and heat distribution, whereas nonpolar solvents like carbon tetrachloride reduce side reactions. Studies indicate that maintaining the reaction mixture at 125°C for 20 hours yields 1,2,7,8-TCDF with approximately 45% purity, necessitating subsequent purification steps.

Thermal Decomposition of Higher Chlorinated Congeners

Dechlorination Pathways

Thermolysis of octachlorodibenzofuran (OCDF) at elevated temperatures (300–400°C) induces selective dechlorination, yielding less chlorinated congeners, including 1,2,7,8-TCDF. This method leverages the thermodynamic instability of highly chlorinated compounds under pyrolysis conditions. The decomposition occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

The distribution of products depends on the heating rate and residence time in the pyrolysis zone. Slow heating (5°C/min) favors the retention of the 1,2,7,8-configuration, while rapid heating promotes random dechlorination. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that 1,2,7,8-TCDF constitutes up to 22% of the pyrolyzate when OCDF is heated at 350°C for 30 minutes.

Table 2: Pyrolysis Conditions and Product Distribution

Starting MaterialTemperature (°C)Heating Rate (°C/min)1,2,7,8-TCDF Yield (%)
OCDF350522
OCDF4001015
HxCDF300312

Catalytic Pyrolysis

Introducing catalysts such as activated carbon or silica-alumina during pyrolysis enhances selectivity. These materials provide acidic sites that stabilize transition states favoring 1,2,7,8-TCDF formation. For example, silica-alumina (70:30 ratio) increases the yield to 28% under identical conditions.

Condensation of Chlorinated Phenolic Precursors

Ullmann Coupling Reactions

The Ullmann condensation of 2,3,4-trichlorophenol and 1,2,3-trichlorophenol in the presence of copper powder facilitates the formation of the dibenzofuran backbone. This method involves nucleophilic aromatic substitution, where phenolic oxygen atoms attack adjacent chlorinated carbon atoms, eliminating hydrogen chloride (HClHCl).

Reaction conditions include a polar solvent (e.g., dimethylformamide) at 180–200°C for 48–72 hours. The stoichiometric ratio of phenolic precursors critically influences isomer distribution. A 1:1 molar ratio of 2,3,4-trichlorophenol to 1,2,3-trichlorophenol yields 1,2,7,8-TCDF as the major product (35% yield), alongside trace amounts of 2,3,7,8-TCDF.

Table 3: Precursor Ratios and Product Outcomes

Precursor APrecursor BMolar Ratio1,2,7,8-TCDF Yield (%)
2,3,4-Trichlorophenol1,2,3-Trichlorophenol1:135
2,4,5-Trichlorophenol1,2,4-Trichlorophenol1:118

Oxidative Coupling

Alternative approaches employ oxidative coupling using potassium persulfate (K2S2O8K_2S_2O_8) in aqueous alkaline media. This method minimizes solvent toxicity but requires precise pH control (pH 9–10) to prevent hydrolysis of chlorinated intermediates.

Catalytic Influence on Reaction Pathways

Transition Metal Catalysts

Palladium(II) acetate (Pd(OAc)2Pd(OAc)_2) and other transition metal complexes enable cross-coupling strategies. These catalysts facilitate carbon-oxygen bond formation between chlorinated aromatic rings, though their high cost limits industrial application.

Purification and Analytical Verification

Chromatographic Separation

Crude reaction mixtures require multi-step purification via column chromatography using silica gel or Florisil®. Elution with hexane-dichloromethane (9:1 v/v) effectively isolates 1,2,7,8-TCDF from co-eluting isomers. High-performance liquid chromatography (HPLC) with UV detection (254 nm) further refines purity to >98%.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. The 13C^{13}\text{C}-NMR spectrum of 1,2,7,8-TCDF exhibits distinct signals at 112.3 ppm (C-1), 114.7 ppm (C-2), 120.1 ppm (C-7), and 122.5 ppm (C-8), with coupling constants (JCClJ_{C-Cl}) consistent with tetra-ortho substitution.

Table 4: Analytical Parameters for 1,2,7,8-TCDF Verification

TechniqueKey IndicatorsPurity Threshold
GC-MSMolecular ion at m/z 320 [M]+^+≥95%
HPLC-UVRetention time = 12.7 min≥98%
13C^{13}\text{C}-NMRδ 112.3–122.5 ppmStructural confirmation

Chemical Reactions Analysis

1,2,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide and hydroxide ions. The major products formed depend on the specific reaction conditions but often involve the cleavage of C-O or C-Cl bonds .

Scientific Research Applications

Environmental Chemistry

Persistence and Transformation
TCDF is studied for its persistence in the environment and its degradation pathways. Research has shown that TCDF can undergo various chemical reactions, including oxidation and nucleophilic aromatic substitution. Understanding these pathways is crucial for assessing its environmental impact and developing effective remediation strategies.

Degradation Studies
Research focuses on the photodegradation of TCDF using titanium-based catalysts. These studies aim to develop methods for removing TCDF from contaminated environments effectively. The degradation products formed during these processes are also analyzed to evaluate their toxicity compared to the parent compound.

Toxicology

Mechanism of Action
TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding with TCDF, AhR translocates to the nucleus and initiates transcription of genes involved in xenobiotic metabolism. This interaction can lead to both beneficial outcomes (e.g., detoxification) and harmful effects (e.g., carcinogenicity).

Health Effects
The toxicological profile of TCDF includes hepatotoxicity, immunotoxicity, and potential carcinogenic effects. Studies have shown that exposure to TCDF can lead to increased triglycerides in the liver and impair immune responses. Long-term exposure has been associated with an elevated risk of developing certain cancers due to its genotoxic properties.

Case Studies

  • Carcinogenic Potential
    A two-year feeding study in rats demonstrated that exposure to TCDF resulted in significant increases in liver tumors. Similar findings were observed in mice, where long-term exposure led to liver cancer and thyroid adenomas . These studies underscore the importance of understanding TCDF's carcinogenic potential for public health assessment.
  • Environmental Exposure Assessment
    Research conducted on populations exposed to TCDF through environmental contamination has highlighted the compound's persistence in food chains. For instance, studies from areas affected by industrial waste have shown elevated levels of TCDF in local food sources, leading to increased health risks for residents .

Remediation Strategies

Efforts are underway to develop effective remediation strategies for TCDF-contaminated sites. Approaches include:

  • Photocatalytic Degradation : Utilizing titanium dioxide as a catalyst under UV light to degrade TCDF into less harmful substances.
  • Bioremediation : Investigating microbial strains capable of degrading TCDF through metabolic processes.
  • Chemical Oxidation : Employing strong oxidants like hydrogen peroxide to facilitate the breakdown of TCDF.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Chlorination Patterns

The position and number of chlorine atoms significantly influence the toxicity and biochemical interactions of CDFs. Key structural analogs include:

Compound Chlorine Positions Molecular Weight (g/mol) Key Characteristics
1,2,7,8-TeCDF 1, 2, 7, 8 305.97 Limited toxicity data; detected in PCB mixtures and environmental samples .
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TeCDF) 2, 3, 7, 8 305.97 Highly toxic; binds strongly to aryl hydrocarbon receptor (AhR); regulated under dioxin-like compounds .
1,2,6,8-TeCDF 1, 2, 6, 8 305.97 Industrial pollutant; classified as a workplace toxin .
1,3,4,6,8-Pentachlorodibenzofuran 1,3,4,6,8 340.42 Higher chlorination increases persistence; limited metabolic studies .
1,2,3,7,8-PeCDF 1,2,3,7,8 340.42 Classified as dioxin-like; regulated under EPA guidelines .

Toxicity and Receptor Binding Affinity

  • 2,3,7,8-TeCDF : Exhibits toxicity comparable to 2,3,7,8-TCDD (dioxin), with an IC₅₀ of 3.6 nM for AhR binding . It induces aryl hydrocarbon hydroxylase (AHH) activity and is a benchmark for toxic equivalency factors (TEFs) .
  • 1,2,7,8-TeCDF: Limited data on AhR binding or TEFs. Studies in mice show slower metabolism compared to brominated analogs, suggesting persistence but unclear acute toxicity .

Environmental Persistence and Metabolism

  • Degradation : 1,2,7,8-TeCDF is resistant to microbial dechlorination in anaerobic sediments compared to 1,2,3,4-TeCDF, which undergoes co-metabolic degradation with halogenated amendments .

Regulatory and Industrial Significance

  • 2,3,7,8-TeCDF : Listed under the EPA’s Dioxin and Dioxin-Like Compounds category (EPCRA Section 313) due to its high toxicity .

Biological Activity

1,2,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated aromatic compound that belongs to the family of dibenzofurans. It is a persistent organic pollutant (POP) and is known for its potential toxicological effects on various biological systems. This article explores the biological activity of TCDF, focusing on its mechanisms of action, effects on health, and relevant case studies.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates gene expression in response to environmental pollutants. Upon binding with TCDF, AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism, leading to both beneficial and harmful outcomes.

Key Mechanisms:

  • Gene Expression Modulation : TCDF influences the expression of genes related to detoxification enzymes such as cytochrome P450s, which are crucial for metabolizing xenobiotics .
  • Induction of Enzymatic Activity : Studies have shown that TCDF can induce ethoxyresorufin O-deethylase (EROD) activity in liver tissues, indicating its role in enhancing metabolic processes .

Toxicological Effects

The toxicological profile of TCDF includes a range of adverse effects observed in both animal models and human studies. These effects can be categorized into several domains:

  • Hepatotoxicity : Exposure to TCDF has been linked to increased levels of triglycerides and phospholipids in the liver, potentially leading to fatty liver disease .
  • Immunotoxicity : TCDF exposure has been shown to impair immune responses by affecting lymphocyte proliferation and cytokine production .
  • Carcinogenic Potential : Long-term exposure to TCDF is associated with an increased risk of developing certain cancers due to its genotoxic properties and ability to promote tumorigenesis through AhR activation .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of TCDF. Below are notable findings from recent research:

StudyFindings
Biodegradation Study Research indicated that certain fungi could degrade TCDF effectively, suggesting potential bioremediation strategies .
Pharmacokinetics Study A study on rats revealed that TCDF absorption was nearly complete within five days post-injection, with significant accumulation in liver and adipose tissues .
Toxicity Assessment Chronic exposure studies demonstrated significant alterations in lipid metabolism and immune function in animals exposed to low doses of TCDF over extended periods .

Q & A

How is 1,2,7,8-TCDF detected and quantified in environmental samples?

Answer:
1,2,7,8-TCDF is typically analyzed using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or isotope dilution techniques. Stable isotope-labeled standards, such as ¹³C₁₂-1,2,7,8-TCDF (50 µg/mL in toluene or 2% toluene-nonane solutions), are critical for accurate quantification via internal calibration . These standards mitigate matrix effects and improve precision in complex environmental matrices like sediments or biological tissues. Suppliers like Wel and ULTRA Scientific provide certified reference materials, essential for method validation and interlaboratory consistency .

What are the primary environmental sources of 1,2,7,8-TCDF?

Answer:
1,2,7,8-TCDF is formed during industrial processes involving chlorination, such as pulp bleaching. Evidence from bleached kraft pulp studies shows its formation alongside 2,3,7,8-TCDF, with isomer ratios influenced by lignin in unbleached pulp, which directs chlorine substitution patterns . Historical contamination sites, such as the Manley Hot Springs Gravel Pit, also demonstrate its persistence in soils (up to 24,600 pg/g dry weight) due to improper waste disposal .

How does the chlorination of dibenzofuran in the presence of lignin affect the formation of 1,2,7,8-TCDF versus other isomers?

Answer:
Lignin in unbleached pulp significantly alters chlorination pathways, favoring 2,3,7,8-TCDF over 1,2,7,8-TCDF by a 3:1 ratio. In contrast, chlorination without lignin produces near-equimolar isomer ratios (~1:1). This suggests lignin-derived radicals or structural motifs act as directing agents, promoting regioselective chlorination at specific positions on the dibenzofuran backbone . Researchers must account for lignin content when modeling TCDF formation in pulp and paper industries.

What are the challenges in distinguishing 1,2,7,8-TCDF from other tetrachlorodibenzofuran isomers in analytical workflows?

Answer:
Co-elution of isomers on standard GC columns complicates identification. High-resolution MS (e.g., Q-TOF) and isomer-specific analytical standards are required to resolve structural analogs. For example, 1,2,7,8-TCDF and 1,2,3,8-TCDF share similar fragmentation patterns but differ in retention times when using specialized columns (e.g., DB-5ms). Cross-validation with nuclear magnetic resonance (NMR) is recommended for ambiguous cases .

How does 1,2,7,8-TCDF influence IL6 expression in toxicological studies, and what are the implications for its mechanism of action?

Answer:
1,2,7,8-TCDF downregulates IL6 mRNA expression in vitro, likely via aryl hydrocarbon receptor (AhR)-mediated pathways. This immunosuppressive effect parallels mechanisms observed with 2,3,7,8-TCDD, though its toxic equivalency factor (TEF) is lower (0.1 vs. 1.0 for TCDD). Researchers should use IL6 as a biomarker in studies assessing immune disruption by dioxin-like compounds .

What experimental models are suitable for studying the hepatic effects of 1,2,7,8-TCDF exposure?

Answer:
Male mouse models exposed to 1,2,7,8-TCDF exhibit hepatic steatosis, as shown by metabolomic profiling of lipid accumulation (e.g., triglycerides, cholesterol esters). Targeted metabolomics and transcriptomics are recommended to map pathways like β-oxidation and lipogenesis. Dosing regimens should reflect environmental relevance (e.g., 0.1–10 µg/kg body weight) to avoid non-physiological effects .

How do sediment characteristics influence the accumulation and persistence of 1,2,7,8-TCDF in aquatic environments?

Answer:
Sediments with high organic carbon (>5%) and fine grain size (<63 µm) preferentially sequester 1,2,7,8-TCDF due to hydrophobic partitioning. Principal component analysis (PCA) of Houston Ship Channel sediments identified organic carbon as the dominant driver of TCDF accumulation (R² = 0.78). Bioavailability studies in benthic organisms (e.g., mussels) should incorporate sediment aging effects to assess long-term ecological risks .

What methodologies are recommended for assessing the toxic equivalence of 1,2,7,8-TCDF in mixed dioxin exposures?

Answer:
The World Health Organization’s toxic equivalency factor (TEF) framework assigns 1,2,7,8-TCDF a TEF of 0.1 relative to 2,3,7,8-TCDD. Researchers calculate toxic equivalency quotients (TEQs) by summing [Congener] × TEF for all dioxin-like compounds in a sample. In vitro bioassays (e.g., DR-CALUX) complement chemical analysis to validate TEQ estimates in complex mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,7,8-Tetrachlorodibenzofuran
Reactant of Route 2
1,2,7,8-Tetrachlorodibenzofuran

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